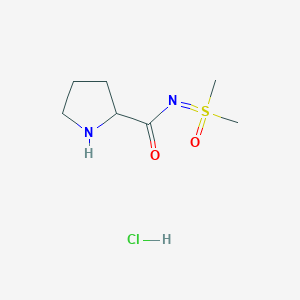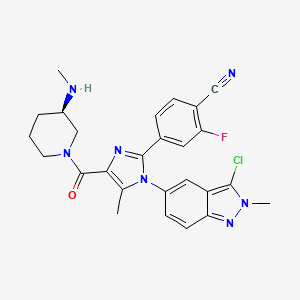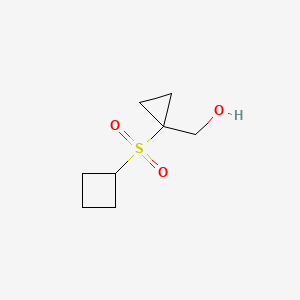
(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with difluoromethyl, iodine, and a hydroxymethyl group. The presence of these functional groups imparts unique chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the difluoromethylation of a pyrazole derivative, followed by iodination and hydroxymethylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process, making it feasible for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine substituent can be reduced to form hydrogenated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include difluoromethylated pyrazole derivatives with various functional groups, which can be further utilized in different chemical transformations.
Wissenschaftliche Forschungsanwendungen
(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other difluoromethylated pyrazole derivatives, such as:
- (3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol
- (3-(Difluoromethyl)-4-chloro-1-methyl-1H-pyrazol-5-yl)methanol
Uniqueness
The uniqueness of (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the iodine atom allows for further functionalization through substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C6H7F2IN2O |
|---|---|
Molekulargewicht |
288.03 g/mol |
IUPAC-Name |
[5-(difluoromethyl)-4-iodo-2-methylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C6H7F2IN2O/c1-11-3(2-12)4(9)5(10-11)6(7)8/h6,12H,2H2,1H3 |
InChI-Schlüssel |
OUDWDXBVMPIZRD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C(F)F)I)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15226965.png)
![Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate](/img/structure/B15226970.png)


![(R)-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B15226993.png)


